6-Ethynylpicolinonitrile
Overview
Description
Scientific Research Applications
Diagnostic Imaging in Alzheimer's Disease
6-Ethynyl-1,2,4-triazine, a derivative related to 6-Ethynylpicolinonitrile, was utilized to create a hydrophobic radiofluorinated derivative ([18F]FDDNP) for positron emission tomography (PET). This compound helped in determining the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's disease patients. The study found that the [18F]FDDNP had a greater accumulation and slower clearance in brain areas dense with amyloid plaques and neurofibrillary tangles, correlating with lower memory performance scores. This advancement in non-invasive diagnostic imaging is critical for monitoring the development of Alzheimer's disease and could assist in evaluating responses to experimental treatments (Shoghi-Jadid et al., 2002).
Advantages in Medicinal Chemistry
The acetylene (ethynyl) group, a structural feature of this compound, is recognized for its significance in medicinal chemistry. It's used extensively in drug discovery and development due to its ability to target a wide range of therapeutic proteins efficiently. The terminal alkyne functionality is often introduced in chemical biology probes as a click handle, aiding in identifying molecular targets and assessing target engagement. The study emphasizes the physicochemical properties of the ethynyl group and its impact on chemical biology approaches, showcasing its broad exploitation in medicinal chemistry (Talele, 2020).
Chemical Biology and DNA Labeling
6-Ethynyl-1,2,4-triazine, a small bioorthogonally reactive group related to this compound, is leveraged for fluorescent labeling of oligonucleotides. This group was synthetically attached to nucleotide triphosphates and used in primer extension experiments and PCR amplification to yield multilabeled oligonucleotides. This approach demonstrates that bioorthogonal labeling strategies are more suitable for certain nucleotides, suggesting its potential utility in chemical biology and DNA research (Reisacher et al., 2019).
Properties
IUPAC Name |
6-ethynylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-7-4-3-5-8(6-9)10-7/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEPXSWCDFXYIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 6-ethynylpicolinonitrile play in the glucose sandwich assay described in the research?
A: this compound (AEPO) functions as the Raman reporter molecule in the SERS-based glucose assay. [] It is conjugated to silver nanoparticles (AgNPs) that are functionalized with 3-aminopheyonyl boronic acid (APBA). The APBA selectively binds to glucose, forming a sandwich complex. When excited by a laser, AEPO generates a strong and distinctive SERS signal in the Raman silent region. This signal is directly proportional to the concentration of glucose, allowing for highly sensitive and specific detection. []
Q2: The research mentions that AEPO provides high sensitivity for glucose detection. What inherent property of AEPO contributes to this sensitivity in the context of SERS?
A: The research highlights that AEPO exhibits a "distinctive SERS peak in the Raman silent region." [] This is crucial for sensitivity because the Raman silent region has minimal background interference from other molecules. AEPO likely possesses a molecular structure that, when adsorbed onto the silver nanoparticles, leads to strong enhancement of its Raman scattering, resulting in a clear and easily detectable signal even at low glucose concentrations. []
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